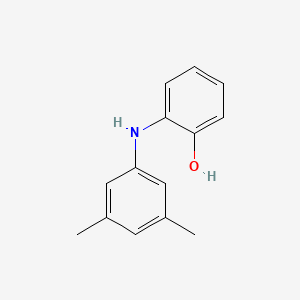
2-((3,5-Dimethylphenyl)amino)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,5-Dimethylphenyl)amino)phenol is an organic compound with the molecular formula C14H15NO It is characterized by the presence of a phenol group and an amino group attached to a dimethyl-substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dimethylphenyl)amino)phenol typically involves the reaction of 3,5-dimethylaniline with phenol under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to a specific temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and automated systems can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-((3,5-Dimethylphenyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenol and amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions include quinone derivatives, various amine derivatives, and substituted phenol compounds.
科学研究应用
2-((3,5-Dimethylphenyl)amino)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-((3,5-Dimethylphenyl)amino)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol and amino groups play a crucial role in these interactions, facilitating binding to the target molecules and modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-Aminophenol: Similar structure but lacks the dimethyl substitution.
3,5-Dimethylaniline: Contains the dimethyl-substituted phenyl ring but lacks the phenol group.
4-Aminophenol: Contains both amino and phenol groups but in different positions.
Uniqueness
2-((3,5-Dimethylphenyl)amino)phenol is unique due to the presence of both the phenol and amino groups attached to a dimethyl-substituted phenyl ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C14H15NO |
|---|---|
分子量 |
213.27 g/mol |
IUPAC 名称 |
2-(3,5-dimethylanilino)phenol |
InChI |
InChI=1S/C14H15NO/c1-10-7-11(2)9-12(8-10)15-13-5-3-4-6-14(13)16/h3-9,15-16H,1-2H3 |
InChI 键 |
ZWWHWHQDPPSCCO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)NC2=CC=CC=C2O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


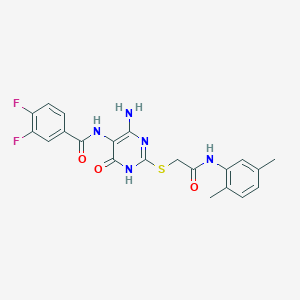
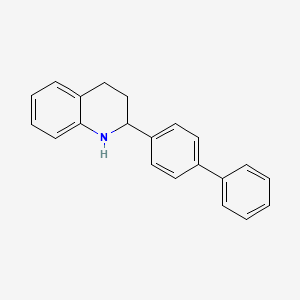
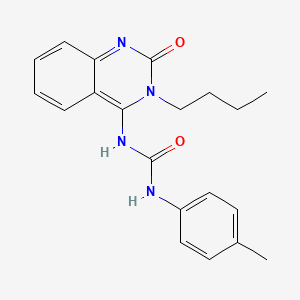



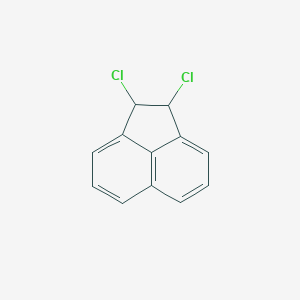
![4-Methoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14116494.png)
![sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-phenoxy)-3,5-diiodo-phenyl]propanoate;L-Thyroxine sodium](/img/structure/B14116507.png)
![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime](/img/structure/B14116511.png)

![rel-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B14116516.png)
![N-(4-chloro-2-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116518.png)
![3-[4-(Propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B14116525.png)
